![molecular formula C23H34N2O4Sn2 B14313554 N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine CAS No. 110301-95-6](/img/structure/B14313554.png)
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is a chemical compound known for its unique structure and properties. This compound features two trimethylstannyl groups attached to a propane-1,3-diamine backbone through a phenyl ring. The presence of the trimethylstannyl groups imparts distinct chemical reactivity, making it a valuable compound in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-{[(trimethylstannyl)oxy]carbonyl}phenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation of the stannyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form corresponding stannic derivatives.
Reduction: The compound can be reduced to remove the stannyl groups, yielding the corresponding phenyl derivatives.
Substitution: The stannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the stannyl groups yields stannic derivatives, while reduction results in the formation of phenyl derivatives.
科学的研究の応用
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N1,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine involves the interaction of the stannyl groups with various molecular targets. The stannyl groups can form stable complexes with metal ions, facilitating their transport and delivery. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects through these modifications.
類似化合物との比較
Similar Compounds
N~1~,N~3~-Bis(2-{[(trimethylsilyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
N~1~,N~3~-Bis(2-{[(trimethylgermyl)oxy]carbonyl}phenyl)propane-1,3-diamine: Contains trimethylgermyl groups instead of trimethylstannyl groups.
Uniqueness
N~1~,N~3~-Bis(2-{[(trimethylstannyl)oxy]carbonyl}phenyl)propane-1,3-diamine is unique due to the presence of trimethylstannyl groups, which impart distinct chemical reactivity and stability. This makes it particularly valuable in applications where the formation of stable complexes and specific reactivity are required.
特性
CAS番号 |
110301-95-6 |
|---|---|
分子式 |
C23H34N2O4Sn2 |
分子量 |
639.9 g/mol |
IUPAC名 |
trimethylstannyl 2-[3-(2-trimethylstannyloxycarbonylanilino)propylamino]benzoate |
InChI |
InChI=1S/C17H18N2O4.6CH3.2Sn/c20-16(21)12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17(22)23;;;;;;;;/h1-4,6-9,18-19H,5,10-11H2,(H,20,21)(H,22,23);6*1H3;;/q;;;;;;;2*+1/p-2 |
InChIキー |
WNFRQIZLNLQELW-UHFFFAOYSA-L |
正規SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1NCCCNC2=CC=CC=C2C(=O)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


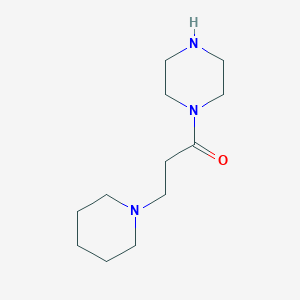
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
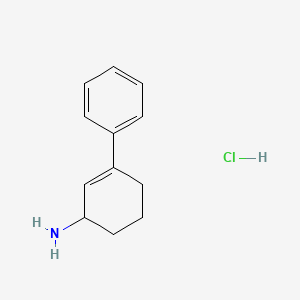

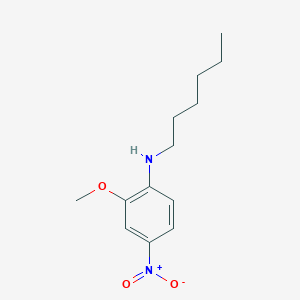
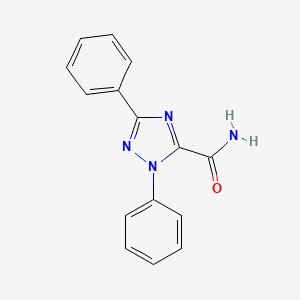
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
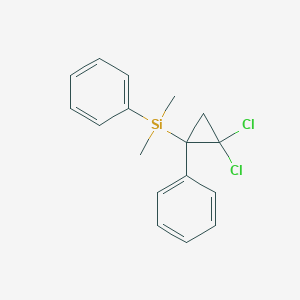
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)


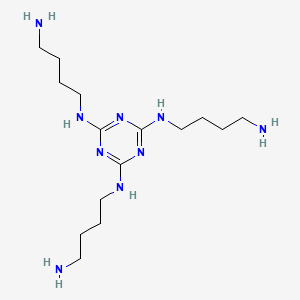
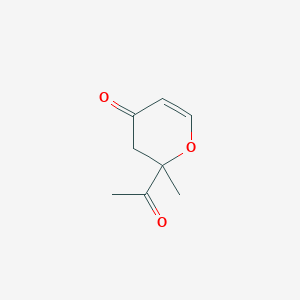
![5-Nitro-1-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14313549.png)
